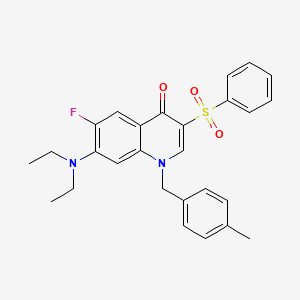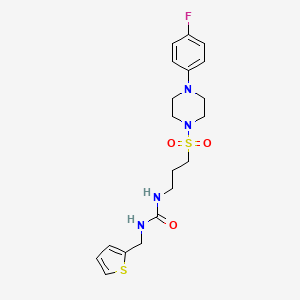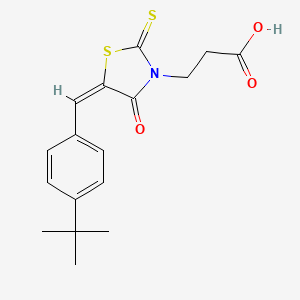
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H27FN2O3S and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality 7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoinduced C-F Bond Cleavage in Fluorinated Quinolones
Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids, closely related to the chemical , has shown that these compounds undergo photoinduced heterolytic defluorination. This process leads to the generation of aryl cations in solution, which could be leveraged in the synthesis of novel pharmaceuticals due to the phototoxic properties of these compounds. Such chemistry is essential in understanding the photostability and reactivity of fluorinated pharmaceuticals (Fasani et al., 1999).
Synthesis of Enantiomers for Heart Failure Treatment
The synthesis and characterization of enantiomers of 7-fluoro-quinolinone compounds have contributed to the development of new drugs for heart failure treatment. By focusing on the absolute configuration of these enantiomers, researchers have laid the groundwork for the creation of more effective and targeted therapeutic agents (Morita et al., 1994).
Antibacterial Activity of Fluoroquinolones
Studies on pyridonecarboxylic acids and their analogues have demonstrated significant antibacterial activity, highlighting the potential of these compounds in developing new antibiotics. This research is particularly relevant for creating drugs that are more effective against resistant bacterial strains (Egawa et al., 1984).
Development of Fluorescent Probes for H2S Detection
The creation of fluorescent probes based on aminoquinoline derivatives for detecting hydrogen sulfide (H2S) in biological samples showcases another application of such compounds. These probes can facilitate the study of H2S's roles in various physiological and pathological processes (Lee et al., 2020).
Synthesis of Amino- and Fluoro-Substituted Quinoline Derivatives for Anticancer Activity
Research into the synthesis of amino- and fluoro-substituted quinoline derivatives has identified compounds with significant anticancer activity. This work highlights the therapeutic potential of quinoline derivatives in cancer treatment, offering insights into their mechanism of action and efficacy (Bhatt et al., 2015).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
The study of the metabolic fate of synthetic compounds related to quinolines, including their interactions with human carboxylesterases, provides crucial information for understanding their pharmacokinetics and potential toxicological profiles. This research is vital for designing safer synthetic cannabinoids (Richter et al., 2022).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(34(32,33)21-9-7-6-8-10-21)18-30(24)17-20-13-11-19(3)12-14-20/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNQSHBRRKBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2973876.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2973879.png)
![ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate](/img/structure/B2973880.png)
![Methyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2973881.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)
![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)
